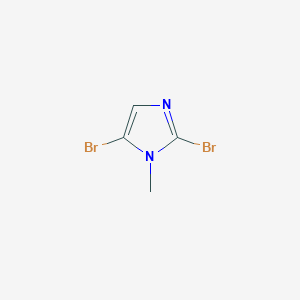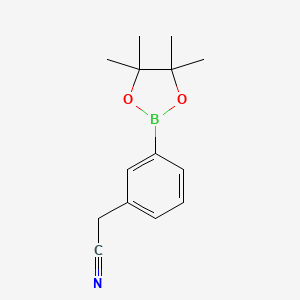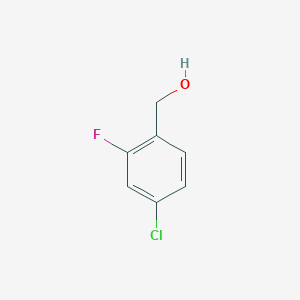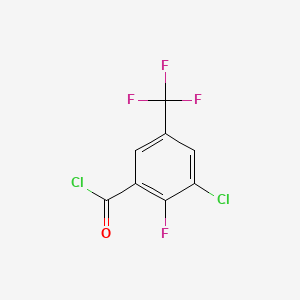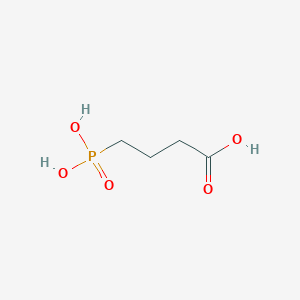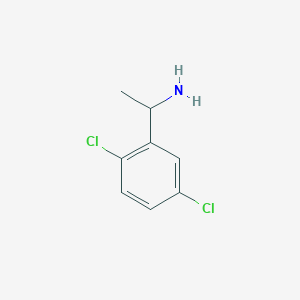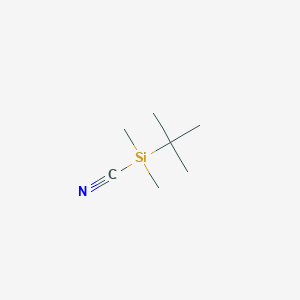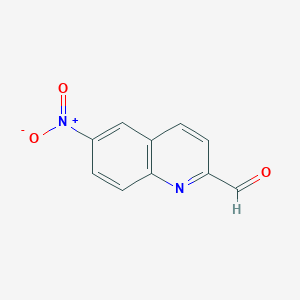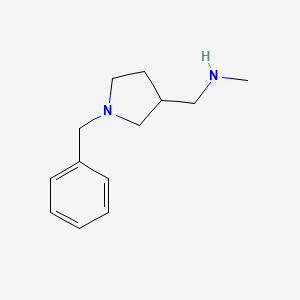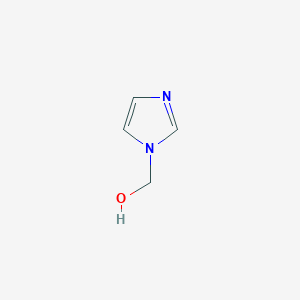
1H-imidazol-1-ylmethanol
Descripción general
Descripción
1H-imidazol-1-ylmethanol is a compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is also known by the IUPAC name 1H-imidazol-1-ylmethanol .
Molecular Structure Analysis
The molecular structure of 1H-imidazol-1-ylmethanol consists of a five-membered ring with two nitrogen atoms, one of which is attached to a methanol group . The InChI code for this compound is 1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 .Physical And Chemical Properties Analysis
1H-imidazol-1-ylmethanol has a molecular weight of 98.1 and is stored at room temperature .Aplicaciones Científicas De Investigación
1. Application in Pseudomonas aeruginosa Infections Treatment
- Summary of the Application: 1H-imidazol-1-ylmethanol derivatives are used in the design, synthesis, and evaluation of new inhibitors for Pseudomonas aeruginosa infections. These inhibitors target quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, which has emerged as a promising approach as an antibiotic adjuvant therapy .
- Methods of Application: The potency of a previously reported inhibitor was fine-tuned, leading to the discovery of a potent PqsR antagonist . This compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results or Outcomes: The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
2. Application in Luminescent Metal-Organic Frameworks
- Summary of the Application: 1H-imidazol-1-ylmethanol derivatives are used in the synthesis of a novel luminescent metal-organic framework (MOF) based on 2,6-di (1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc) .
- Methods of Application: The MOF was prepared and characterized by X-ray crystallography, infrared spectra (IR) spectroscopy, elemental and thermal analysis .
- Results or Outcomes: The MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature. Moreover, it can efficiently detect Fe 3+ ions by luminescence quenching .
3. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives
- Summary of the Application: (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
- Methods of Application: The synthesis involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
- Results or Outcomes: The synthesis resulted in the preparation of (1-Methyl-1H-imidazol-2-yl)methanol derivatives .
4. Therapeutic Potential of Imidazole Containing Compounds
- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of imidazole containing compounds involves various synthetic routes .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
5. Synthesis of Substituted Imidazoles
- Summary of the Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application: The synthesis involves various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes: The synthesis resulted in the preparation of substituted imidazoles .
6. Synthesis of 1H- and 2H-indazoles
- Summary of the Application: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods of Application: The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results or Outcomes: The synthesis resulted in the preparation of 1H- and 2H-indazoles .
4. Therapeutic Potential of Imidazole Containing Compounds
- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of imidazole containing compounds involves various synthetic routes .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
5. Synthesis of Substituted Imidazoles
- Summary of the Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application: The synthesis involves various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes: The synthesis resulted in the preparation of substituted imidazoles .
6. Synthesis of 1H- and 2H-indazoles
- Summary of the Application: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods of Application: The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results or Outcomes: The synthesis resulted in the preparation of 1H- and 2H-indazoles .
Direcciones Futuras
Propiedades
IUPAC Name |
imidazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVBKJELBDMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394320 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-1-ylmethanol | |
CAS RN |
51505-76-1 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



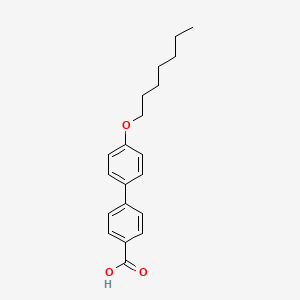
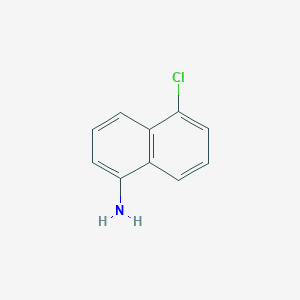
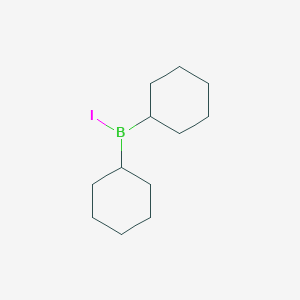
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)

